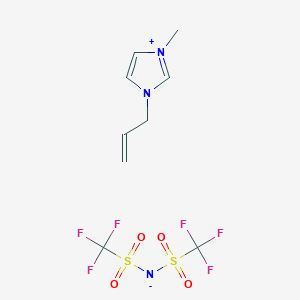
1-烯丙基-3-甲基咪唑鎓双(三氟甲磺酰)酰亚胺
描述
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, also known as AMIMTFSI, is an ionic liquid . It has an empirical formula of C9H11F6N3O4S2 and a molecular weight of 403.32 . It is typically available in liquid form .
Synthesis Analysis
AMIMTFSI can be prepared by reacting 1-allyl-3-methylimidazolium chloride and lithium bis(trifluoromethylsulfonyl)imide under microwave conditions .Molecular Structure Analysis
The molecular structure and interactions of AMIMTFSI have been studied using ab initio methods at the density functional theory (DFT) . These studies provide both structural and electronic insight into the multifold interactions occurring in this ionic liquid .Chemical Reactions Analysis
While specific chemical reactions involving AMIMTFSI are not detailed in the search results, it’s known that ionic liquids like AMIMTFSI are often used in various chemical processes due to their unique properties .Physical and Chemical Properties Analysis
AMIMTFSI is a liquid with an assay of ≥98.5% (HPLC). It has ≤1% water impurities . The SMILES string for AMIMTFSI isC[n+]1ccn(CC=C)c1.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F .
科学研究应用
以下是关于1-烯丙基-3-甲基咪唑鎓双(三氟甲磺酰)酰亚胺在科学研究中的应用的全面分析:
锂离子电池
该化合物可用于制备AMIMTFSI-碳酸丙烯酯基电解质,在锂离子电池中具有潜在的应用价值。 这是由于它能够提高离子电导率和热稳定性,这对电池的性能和安全性至关重要 .
烷烃/烯烃分离过程
它也应用于烷烃和烯烃的分离过程。 该化合物独特的性质使其能够高效分离,这对各种工业过程至关重要 .
发光硅纳米粒子的表面保护
AMIMTFSI 作为发光硅纳米粒子开发过程中的表面保护剂。 这些纳米粒子由于其发光特性,在电子和光子学领域具有潜在的应用 .
染料敏化太阳能电池中的电解质
与在锂离子电池中的应用类似,该化合物的性质使其适合用作染料敏化太阳能电池中的电解质,有助于建立更高效的太阳能收集系统 .
导电聚合物合成介质
该化合物用作导电聚合物的合成介质。 它的稳定性和离子电导率促进了合成过程,导致材料具有更好的电性能 .
插层电极材料
作用机制
Target of Action
The primary target of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is the electrolyte in lithium-ion batteries . It is used as an organic additive to enhance the performance of these batteries .
Mode of Action
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide interacts with the electrolyte in lithium-ion batteries. It is used to prepare a propylene carbonate-based electrolyte, which is a crucial component in lithium-ion batteries .
Biochemical Pathways
The compound affects the energy storage and release pathways in lithium-ion batteries. By enhancing the electrolyte, it improves the efficiency of these pathways, leading to better battery performance .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its distribution and action within the battery system. The compound is mixed with the electrolyte in the battery, where it remains throughout the battery’s lifecycle. Its impact on bioavailability is manifested as an improvement in the battery’s energy storage and discharge capabilities .
Result of Action
The use of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide results in enhanced performance of lithium-ion batteries. It helps to minimize hydrogen gas evolution and corrosion rate in the alkaline electrolyte for Al-air batteries . This leads to an increase in the capacity density of the battery .
Action Environment
The action of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is influenced by the environment within the battery. The alkaline conditions of the electrolyte are crucial for its function . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature and the presence of other compounds in the battery system .
安全和危害
AMIMTFSI is classified as an eye irritant (Category 2) according to REGULATION (EC) No 1272/2008 . If it comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, they should be removed. Continue rinsing .
未来方向
生化分析
Biochemical Properties
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide plays a crucial role in biochemical reactions, particularly in the stabilization and protection of biomolecules. It interacts with enzymes, proteins, and other biomolecules through ionic and hydrogen bonding interactions . For instance, it has been used to stabilize luminescent silicon nanoparticles, which can be employed in various biochemical assays . The compound’s ability to form stable complexes with biomolecules makes it an essential component in biochemical research.
Cellular Effects
The effects of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which can alter cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation . For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in metabolic activity . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration . These dosage effects are essential for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . It has been shown to affect the activity of enzymes involved in key metabolic pathways, leading to changes in the levels of specific metabolites
Transport and Distribution
Within cells and tissues, 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects and optimizing its use in research applications.
Subcellular Localization
The subcellular localization of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-prop-2-enylimidazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,5-7H,1,4H2,2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMWATGUEVQTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F6N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746373 | |
| Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655249-87-9 | |
| Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)


![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)
![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)

![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)

![3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester](/img/structure/B1528062.png)
![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)
![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)


